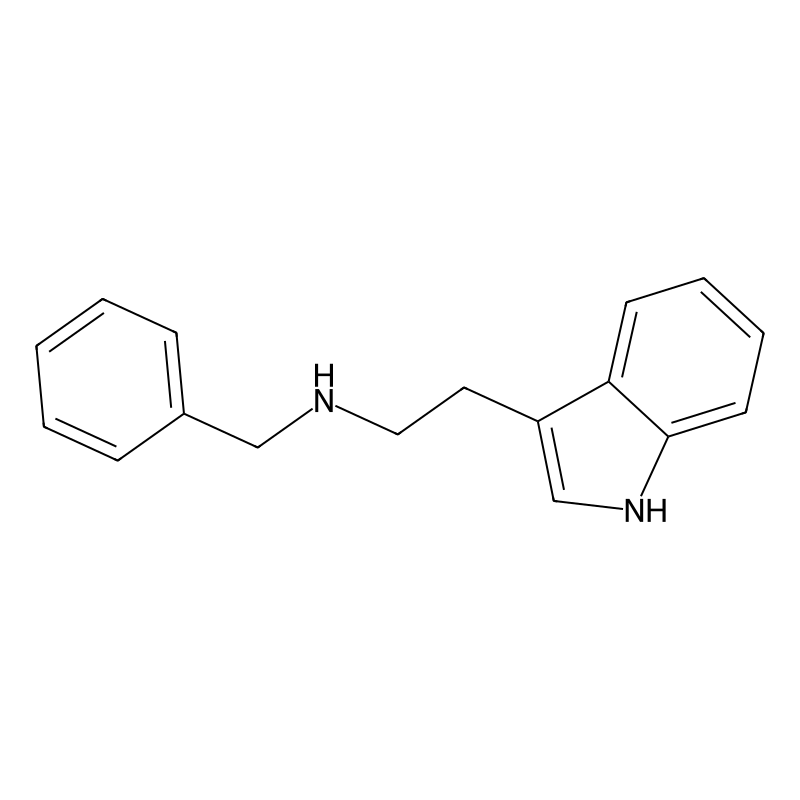

N-Benzyl-1H-indole-3-ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Antiviral Activity

Anticancer Activity

Flavor and Fragrance Applications

Scientific Field: Food Science and Perfumery

Summary of Application: Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery .

Production of Natural Colorants

Scientific Field: Dye and Pigment Industry

Summary of Application: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Methods of Application: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

Antiviral Activity

Summary of Application: 7-Ethoxy-1-methyl-4, 9-dihydro-3H-pyrido[3, 4-b]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .

Results or Outcomes: Derivatives possessed considerable antiviral activity with IC50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .

Bacterial Signalling

Scientific Field: Microbiology

Summary of Application: Indole is a signalling molecule produced both by bacteria and plants. In this context, its signalling role between microbes and in particular in the human gut is discussed .

N-Benzyl-1H-indole-3-ethylamine is a compound belonging to the indole family, characterized by its unique structure which features an indole core with a benzyl group attached to the nitrogen atom and an ethylamine group at the 3-position of the indole ring. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and research. The molecular formula of N-Benzyl-1H-indole-3-ethylamine is C17H18N2, and it has a molecular weight of 266.34 g/mol .

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to products like carboxylic acids or ketones.

- Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, affecting specific functional groups.

- Substitution: The electron-rich nature of the indole ring allows for electrophilic substitution reactions, where halogens or sulfonyl chlorides can be introduced onto the ring.

Common Reagents and ConditionsReaction Type Reagents Used Oxidation Potassium permanganate, chromium trioxide Reduction Hydrogen gas, palladium catalyst Substitution Halogens, sulfonyl chlorides

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Potassium permanganate, chromium trioxide |

| Reduction | Hydrogen gas, palladium catalyst |

| Substitution | Halogens, sulfonyl chlorides |

N-Benzyl-1H-indole-3-ethylamine exhibits significant biological activity, particularly in modulating neurotransmission. Its mechanism of action likely involves interaction with serotonin receptors, which could influence mood and behavior, suggesting potential antidepressant effects. Additionally, compounds within the indole family are known for their roles in various biological processes, including anti-inflammatory and anticancer activities .

The synthesis of N-Benzyl-1H-indole-3-ethylamine can be accomplished through several methods:

- N-Alkylation Method: A common synthetic route involves the N-alkylation of indole with benzyl halides in the presence of a base such as sodium hydride, typically conducted in solvents like dimethylformamide or tetrahydrofuran.

- Industrial Production: For large-scale synthesis, optimized reaction conditions are employed to ensure high yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often utilized to meet industrial standards .

N-Benzyl-1H-indole-3-ethylamine has several applications:

- Pharmaceutical Development: Its potential antidepressant properties make it a candidate for drug development aimed at treating mood disorders.

- Research Tool: The compound can serve as a biochemical probe for studying serotonin receptor interactions and other biological pathways.

- Separation Techniques: It is used in high-performance liquid chromatography (HPLC) for analytical purposes .

Studies on N-Benzyl-1H-indole-3-ethylamine have focused on its interactions with various biological targets. These studies reveal that this compound may modulate receptor activity, influencing neurotransmitter systems. The specificity of its interactions makes it valuable for understanding complex biochemical pathways and developing targeted therapies .

Several compounds share structural similarities with N-Benzyl-1H-indole-3-ethylamine:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Tryptamine | An indole derivative lacking the benzyl group | Simpler structure; primarily involved in neurotransmission |

| Serotonin | A neurotransmitter with an indole core | Functions as a signaling molecule; different functional groups |

| Indole-3-acetic acid | A plant hormone featuring an indole ring | Involved in plant growth regulation; lacks amine functionality |

Uniqueness

N-Benzyl-1H-indole-3-ethylamine stands out due to its combination of both a benzyl group and an ethylamine group. This unique structural combination allows for specific interactions with biological targets that are not present in simpler indole derivatives. Its distinct properties make it a valuable compound for research and potential therapeutic applications .